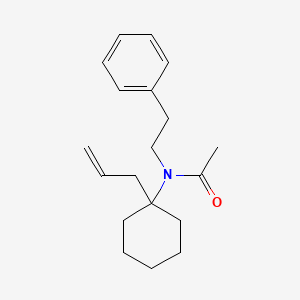
N-(2-fluorobenzyl)-N-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorobenzyl)-N-phenylmethanesulfonamide, commonly known as FBPA, is a chemical compound that has gained significant attention in the field of cancer research. It is a small molecule inhibitor that targets the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer, including breast, lung, and kidney cancer, making it an attractive target for cancer therapy.
作用機序
FBPA works by inhibiting the activity of CA IX, which is an enzyme that plays a crucial role in regulating the pH of cancer cells. Cancer cells have a higher metabolic rate than normal cells, which leads to the production of acidic waste products. CA IX helps cancer cells to maintain a neutral pH, which is necessary for their survival. By inhibiting the activity of CA IX, FBPA disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
FBPA has been shown to have a selective inhibitory effect on CA IX, with minimal effects on other carbonic anhydrase isoforms. This selectivity is important for reducing potential side effects of FBPA. FBPA has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
FBPA has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. FBPA has also been shown to have a high affinity for CA IX, making it an effective inhibitor. However, one limitation of FBPA is that it may not be effective in all types of cancer, as not all cancer cells overexpress CA IX.
将来の方向性
There are several future directions for research on FBPA. One potential application is in combination therapy with other cancer treatments, such as immunotherapy. FBPA may also have potential as a diagnostic tool for detecting CA IX expression in cancer cells. Additionally, further research is needed to understand the mechanisms of resistance to FBPA and to develop strategies to overcome resistance. Overall, FBPA has shown promise as a potential cancer therapy and warrants further investigation.
合成法
FBPA can be synthesized using a multistep process that involves the reaction of 2-fluorobenzylamine with phenylmethanesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure FBPA.
科学的研究の応用
FBPA has been extensively studied for its potential use in cancer therapy. In preclinical studies, FBPA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells that overexpress CA IX. FBPA has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-19(17,18)16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQUZMARTWRXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)







![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)